molecular formula C40H46ClN11O5 B12388822 PROTAC EGFR degrader 8

PROTAC EGFR degrader 8

Cat. No.: B12388822
M. Wt: 796.3 g/mol
InChI Key: YDHBIZKMLPNNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC EGFR degrader 8 (T-184) is a proteolysis targeting chimera (PROTAC) that selectively degrades the epidermal growth factor receptor (EGFR). This compound has shown significant efficacy in inhibiting the growth of various cell lines, including H1975, PC-9, and HCC827, with IC50 values of 7.72 nM, 121.9 nM, and 14.21 nM, respectively .

Preparation Methods

The preparation of PROTAC EGFR degrader 8 involves several synthetic routes and reaction conditions. One common method includes the use of a linker to connect the EGFR binding element with an E3 ubiquitin ligase ligand. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) to achieve a clear solution .

Chemical Reactions Analysis

PROTAC EGFR degrader 8 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PROTAC EGFR degrader 8 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PROTAC EGFR degrader 8 involves the selective degradation of EGFR through the ubiquitin-proteasome system. The compound binds to EGFR and recruits an E3 ubiquitin ligase, which ubiquitinates the target protein. This ubiquitination marks the protein for degradation by the proteasome, leading to the reduction of EGFR levels in the cell .

Comparison with Similar Compounds

PROTAC EGFR degrader 8 is unique in its high selectivity and potency in degrading EGFR. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a promising candidate for further research and therapeutic development.

Properties

Molecular Formula

C40H46ClN11O5

Molecular Weight

796.3 g/mol

IUPAC Name

2-[[5-chloro-2-[4-[4-[2-[4-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]piperazin-1-yl]acetyl]piperazin-1-yl]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C40H46ClN11O5/c1-42-38(55)29-5-3-4-6-31(29)45-37-30(41)24-43-40(48-37)46-32-12-11-28(23-34(32)57-2)51-19-21-52(22-20-51)36(54)25-49-15-17-50(18-16-49)27-9-7-26(8-10-27)44-33-13-14-35(53)47-39(33)56/h3-12,23-24,33,44H,13-22,25H2,1-2H3,(H,42,55)(H,47,53,56)(H2,43,45,46,48)

InChI Key

YDHBIZKMLPNNQN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C(=O)CN5CCN(CC5)C6=CC=C(C=C6)NC7CCC(=O)NC7=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.